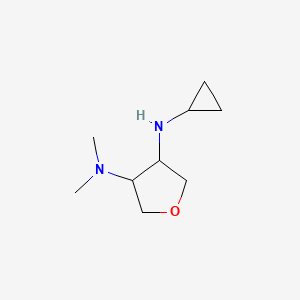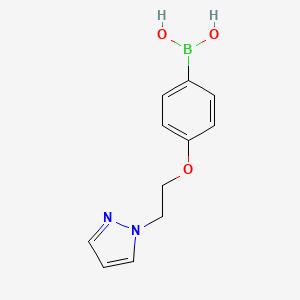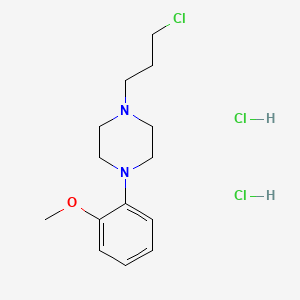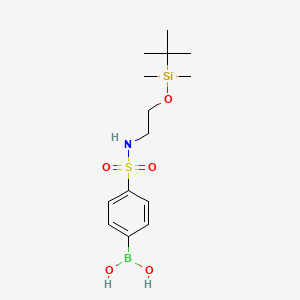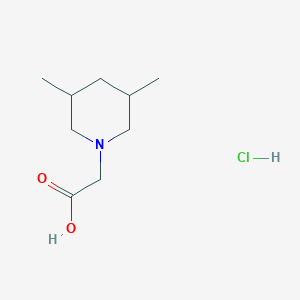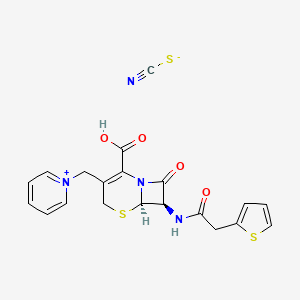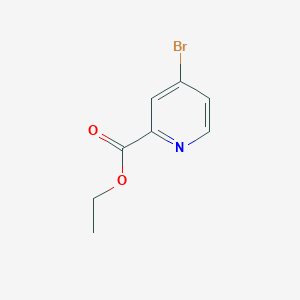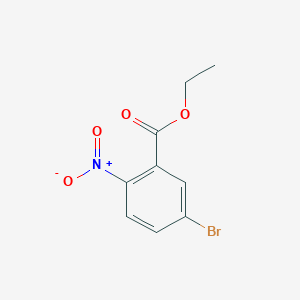
2-Chloro-6-iodo-3-methoxypyridine
Descripción general
Descripción
2-Chloro-6-iodo-3-methoxypyridine is a chemical compound with the molecular formula C6H5ClINO . It has a molecular weight of 269.47 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C6H5ClINO . The InChI code for this compound is 1S/C6H5ClINO/c1-10-4-2-3-5 (8)9-6 (4)7/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 269.47 . The density of this compound is 1.9±0.1 g/cm3 . It has a boiling point of 278.6±40.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Lithiation Pathways
2-Chloro-6-iodo-3-methoxypyridine has been investigated for its lithiation pathway with lithium dialkylamides. Research reveals the critical role of H-6 and H-3 protons on the pyridine nucleus for complete C-3 lithiation, suggesting a complex lithiation process involving a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
Vibrational and Electronic Spectra Analysis
Studies using Fourier Transform Infrared (FTIR) and FT-Raman spectra have been conducted to understand the vibrational frequencies and electronic spectrum of 2-chloro-6-methoxypyridine. These studies compare experimental data with theoretical frequencies computed by Density Functional Theory (DFT), providing insights into the influence of substituents like chlorine and methoxy groups on the compound's spectral characteristics (Arjunan et al., 2011).
Reaction with Potassium Amide
The reactivity of 2-chloro-6-iodopyridine with potassium amide in liquid ammonia has been studied, showing it yields 2-aminopyridine. This reaction course is attributed to the formation of a pyridyne intermediate, showcasing the unique reactivity of halopyridines under specific conditions (Pieterse & Hertog, 2010).
Deprotonative Metalation
Research into the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations highlights the impact of the electrophile on dimer formation during metalation. This research provides insights into the complexities of deprotonative metalation in aromatic compounds, particularly those involving 2-methoxypyridine (Nagaradja et al., 2012).
Synthesis of Furan-Fused Heterocycles
Studies have shown that 3-iodo-4-methoxypyridin-2-ones and related derivatives can be precursors for 2-substituted furan-fused heterocycles. This involves a sequential process of Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, demonstrating the versatility of this compound derivatives in synthesizing complex organic structures (Conreaux et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is often used as a biochemical for proteomics research .
Mode of Action
Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-iodo-3-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in reactions involving halogenation and methoxylation, which are crucial for the modification of biomolecules . It interacts with enzymes such as halogenases and methyltransferases, facilitating the incorporation of halogen and methoxy groups into organic molecules. These interactions are essential for the synthesis of complex biomolecules and the regulation of biochemical pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors involved in signal transduction . This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Additionally, this compound has been shown to impact cellular proliferation and apoptosis, making it a valuable tool for studying cell cycle regulation and cancer biology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events that are critical for cell signaling. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions result in changes in gene expression and cellular function, highlighting the compound’s versatility in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in cellular response. These findings are crucial for determining the safe and effective use of this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to halogenation and methoxylation reactions . It interacts with enzymes such as halogenases and methyltransferases, which facilitate the incorporation of halogen and methoxy groups into organic molecules. These metabolic pathways are essential for the synthesis of complex biomolecules and the regulation of cellular metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins This compound can be actively transported across cell membranes and distributed to various cellular compartments Its localization and accumulation within cells are influenced by factors such as binding affinity and cellular uptake mechanisms
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-6-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLOTJYNXWEZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




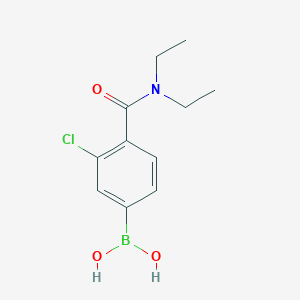
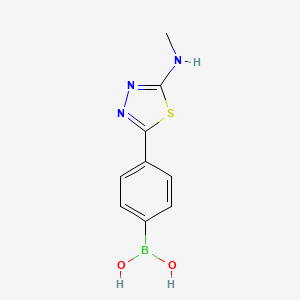
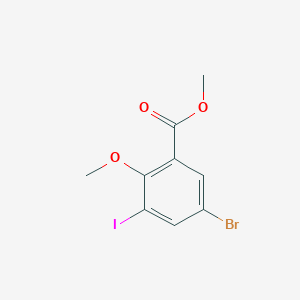
![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)
